

# Introduction: A Scalable Pathway to a Key Pharmaceutical Intermediate

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## Compound of Interest

Compound Name: 1-(5-Bromo-2-hydroxyphenyl)propan-2-one  
CAS No.: 1379315-77-1  
Cat. No.: B1375425

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1-(5-Bromo-2-hydroxyphenyl)propan-1-one, also known as 5'-Bromo-2'-hydroxypropiophenone, is a valuable chemical intermediate in the synthesis of more complex molecules for pharmaceuticals and materials science. Its substituted phenyl ring structure makes it an ideal building block for introducing a brominated phenol moiety into larger scaffolds. Compounds with a 2-hydroxy-benzamide structure, which can be derived from this propiophenone, are well-known for their biological activity, making this a constant area of interest for medicinal chemistry.<sup>[1][2]</sup>

This guide provides a detailed, two-step methodology for the scalable synthesis of this compound. The selected pathway proceeds via the esterification of 4-bromophenol followed by a high-yielding Fries rearrangement. This classic yet robust approach is favored for its operational simplicity, use of readily available starting materials, and proven scalability, making it suitable for both pilot and industrial-scale production.

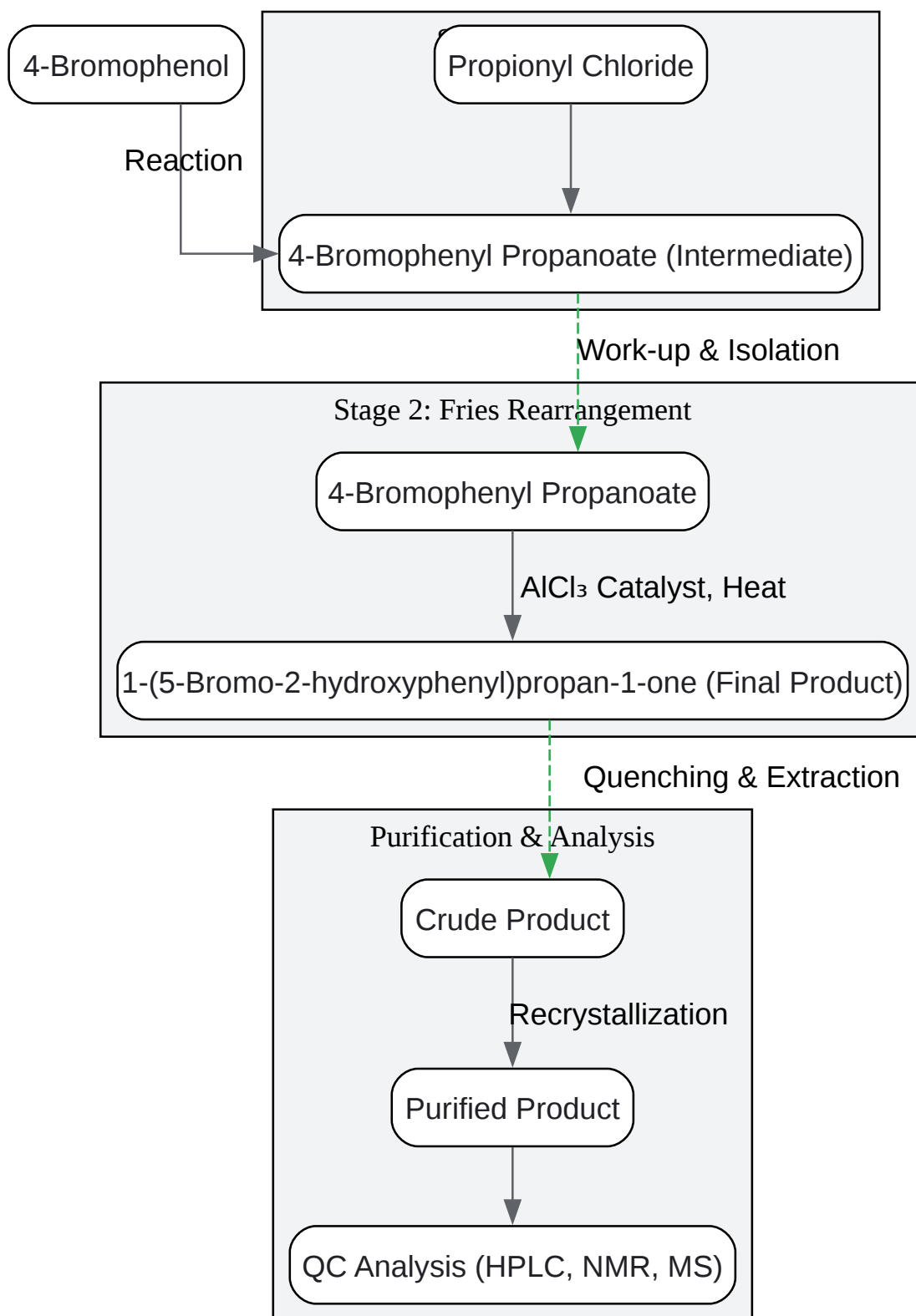
A Note on Nomenclature: The user request specified "5-bromo-2-hydroxyphenylpropan-2-one." However, a scalable and well-documented synthesis route points strongly to the structural

isomer 1-(5-bromo-2-hydroxyphenyl)propan-1-one (CAS: 17764-93-1). This application note will focus on the synthesis of this latter, more accessible compound.

## Overall Synthetic Workflow

The synthesis is achieved in two primary stages:

- Esterification: Formation of the intermediate ester, 4-bromophenyl propanoate, from 4-bromophenol and propionyl chloride.
- Fries Rearrangement: Lewis acid-catalyzed intramolecular acylation of the ester to yield the final product, 1-(5-bromo-2-hydroxyphenyl)propan-1-one.



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Caption: High-level workflow for the synthesis of 1-(5-bromo-2-hydroxyphenyl)propan-1-one.

## Part 1: Synthesis of 4-Bromophenyl Propanoate (Intermediate)

### Principle and Experimental Rationale

The first step is a standard esterification. 4-bromophenol is reacted with an acylating agent, propionyl chloride, to form the corresponding ester. Propionyl chloride is chosen for its high reactivity. The reaction proceeds readily, often without the need for a catalyst, although a mild base can be used to scavenge the HCl byproduct. For scalability, a solvent-free or high-concentration approach is often preferred to maximize throughput and minimize solvent waste.

### Detailed Laboratory Protocol (Scalable to Kilogram-Scale)

- **Reagent Preparation:** In a suitable reactor equipped with mechanical stirring, a dropping funnel, and a gas outlet to a scrubber, charge 4-bromophenol (e.g., 1.0 eq, 173 g).
- **Reaction:** Cool the reactor to 0-5°C using an ice bath. Slowly add propionyl chloride (e.g., 1.1 eq, 102 g) dropwise over 1-2 hours, ensuring the internal temperature does not exceed 10°C.
- **Maturation:** After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours until the reaction is complete (monitored by TLC or HPLC).
- **Work-up:** Quench the reaction by slowly adding water. Extract the product with a suitable solvent like ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution to remove any unreacted acid, followed by a brine wash.
- **Isolation:** Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude 4-bromophenyl propanoate as an oil or low-melting solid. This intermediate is often of sufficient purity for the next step.

Parameter	Specification
Starting Material	4-Bromophenol
Reagent	Propionyl Chloride
Typical Yield	>95%
Purity (Crude)	>90% (by HPLC)
Appearance	Colorless to pale yellow oil

## Part 2: Fries Rearrangement to 1-(5-Bromo-2-hydroxyphenyl)propan-1-one

### Principle and Experimental Rationale

The Fries rearrangement is an excellent method for synthesizing hydroxyaryl ketones.[3][4] In this step, the 4-bromophenyl propanoate intermediate is treated with a strong Lewis acid, typically anhydrous aluminum chloride ( $\text{AlCl}_3$ ). The Lewis acid coordinates to the carbonyl oxygen of the ester, facilitating an intramolecular electrophilic aromatic substitution. The acyl group migrates preferentially to the ortho position relative to the ester oxygen (now a phenol) because the para position is blocked by the bromine atom. This regioselectivity is a key advantage of this route. A solvent-free, high-temperature approach, as demonstrated in analogous preparations, is highly effective and scalable.[3]

### Detailed Laboratory Protocol

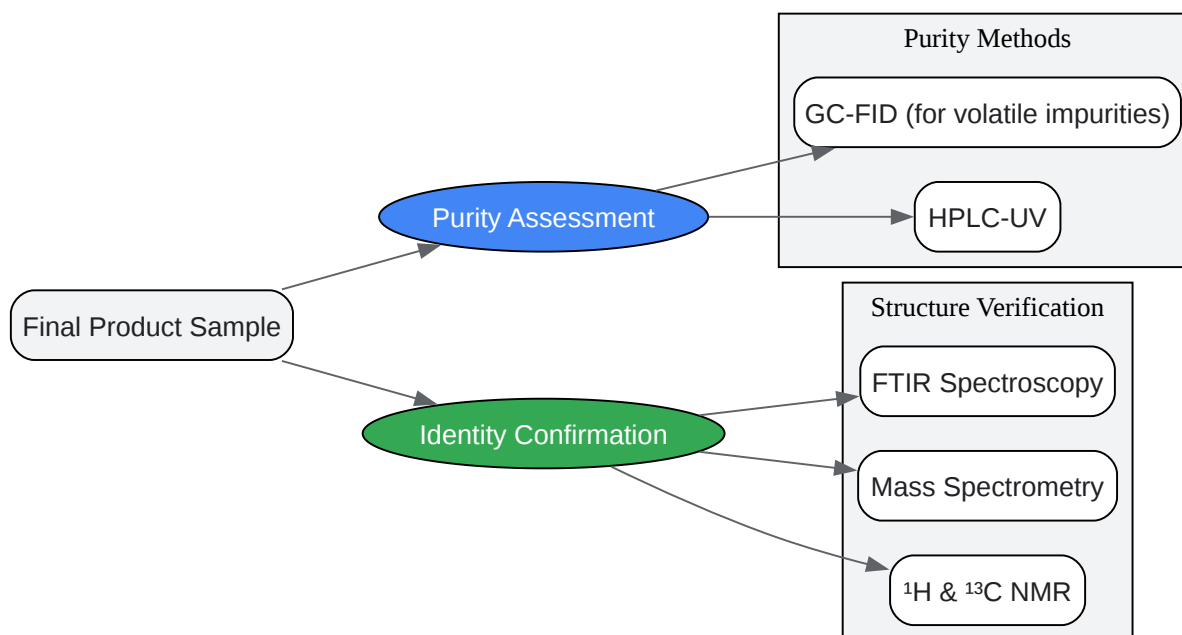
- **Reactor Setup:** Charge the crude 4-bromophenyl propanoate (e.g., 1.0 eq, 229 g) into a reactor suitable for high-temperature reactions and equipped with a robust mechanical stirrer.
- **Catalyst Addition:** Begin heating the ester to approximately 130°C. Once the temperature is stable, add anhydrous aluminum chloride (e.g., 1.5-2.0 eq, 200-267 g) in portions. Caution: The addition is exothermic and will release HCl gas. Ensure adequate ventilation and scrubbing.

- **Reaction:** Maintain the reaction mixture at 130-140°C with vigorous stirring for 2-4 hours. The mixture will become a thick, stirrable paste. Monitor reaction completion by HPLC analysis of a quenched aliquot.
- **Quenching:** After the reaction is complete, cool the reactor to below 50°C. Very slowly and carefully, pour the reaction mass onto a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum complexes and precipitate the product.
- **Isolation and Purification:** Filter the precipitated solid and wash it thoroughly with cold water until the filtrate is neutral. The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) to yield the final product as a white to off-white solid.[4]

Parameter	Specification
Starting Material	4-Bromophenyl Propanoate
Catalyst	Anhydrous Aluminum Chloride (AlCl <sub>3</sub> )
Reaction Temp.	130-140°C
Typical Yield	80-90%[3]
CAS Number	17764-93-1[5]
Molecular Formula	C <sub>9</sub> H <sub>9</sub> BrO <sub>2</sub> [5]
Molecular Weight	229.07 g/mol [5]
Appearance	White crystalline solid

## Analytical Characterization and Quality Control

Ensuring the purity and identity of the final product is critical.[6] A multi-pronged analytical approach is recommended.[7]



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Caption: A standard analytical workflow for product quality control.

- High-Performance Liquid Chromatography (HPLC): This is the preferred method for determining purity. A reverse-phase C18 column with a water/acetonitrile gradient is typically effective.[6][7]
- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  NMR provides definitive structural confirmation. Key expected signals include the ethyl group (triplet and quartet), aromatic protons, and the phenolic hydroxyl proton.
- Mass Spectrometry (MS): Provides confirmation of the molecular weight. The mass spectrum will show a characteristic isotopic pattern for bromine. The expected  $m/z$  for  $[\text{M}+\text{H}]^+$  is approximately 229/231.[5]

- Infrared (IR) Spectroscopy: FTIR analysis will confirm the presence of key functional groups, including the phenolic O-H stretch and the conjugated carbonyl (C=O) stretch.[5]

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